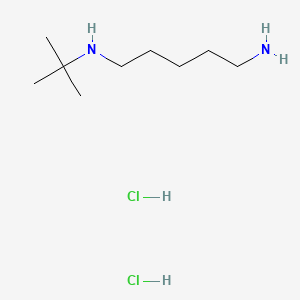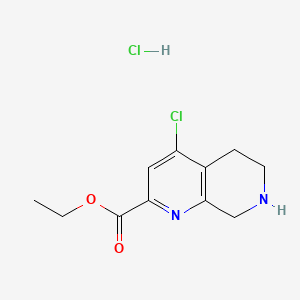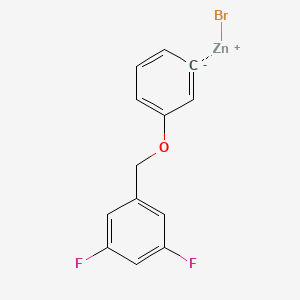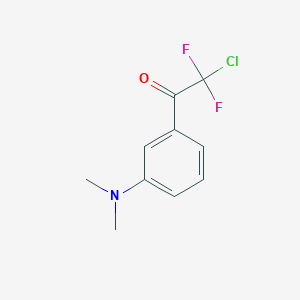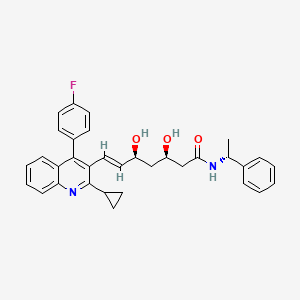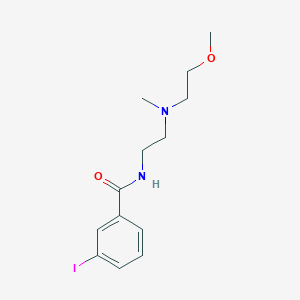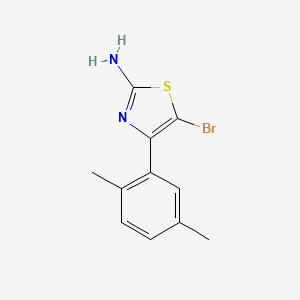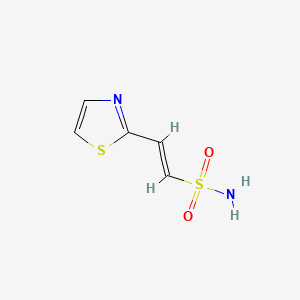
2-(Thiazol-2-yl)ethenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Thiazol-2-yl)ethenesulfonamide is a compound that belongs to the thiazole family, which is a group of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
準備方法
The synthesis of 2-(Thiazol-2-yl)ethenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of thiazole derivatives with ethenesulfonyl chloride under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the thiazole nitrogen attacks the sulfonyl chloride, leading to the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
化学反応の分析
2-(Thiazol-2-yl)ethenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazole-ethenesulfonamide derivatives with reduced functional groups.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex thiazole derivatives, which are valuable intermediates in organic synthesis.
Biology: Thiazole derivatives, including 2-(Thiazol-2-yl)ethenesulfonamide, have shown promising biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound’s biological activities make it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
作用機序
The mechanism of action of 2-(Thiazol-2-yl)ethenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound may interact with cellular signaling pathways, affecting cell proliferation and apoptosis, which is relevant for its anticancer properties .
類似化合物との比較
2-(Thiazol-2-yl)ethenesulfonamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial agent used in the treatment of bacterial infections.
Tiazofurin: An anticancer agent that inhibits ribonucleotide reductase.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other thiazole derivatives
特性
分子式 |
C5H6N2O2S2 |
|---|---|
分子量 |
190.2 g/mol |
IUPAC名 |
(E)-2-(1,3-thiazol-2-yl)ethenesulfonamide |
InChI |
InChI=1S/C5H6N2O2S2/c6-11(8,9)4-1-5-7-2-3-10-5/h1-4H,(H2,6,8,9)/b4-1+ |
InChIキー |
PGHAEEZPOUYNMQ-DAFODLJHSA-N |
異性体SMILES |
C1=CSC(=N1)/C=C/S(=O)(=O)N |
正規SMILES |
C1=CSC(=N1)C=CS(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14890979.png)
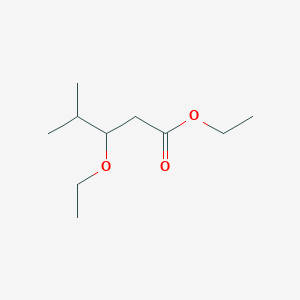

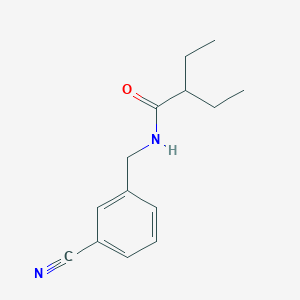


![3-Vinyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B14891015.png)
